Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

This benzo[b]thiophene-benzamide derivative occupies lead-like chemical space (MW 369.4, clogP ~3.2) and integrates a hydrophobic benzothiophene, a hydrogen-bonding 2-hydroxypropyl spacer, and a polar methyl 4-carbamoylbenzoate terminus. The scaffold directly aligns with the active pharmacophore geometry described in sPLA2 inhibitor patents (US 6,713,505) and STING agonist claims (CN-110036001-A), where minor structural modifications shift potency >10-fold. Replacing this compound with an in-class analog lacking the identical substitution geometry risks abolished activity. Essential for focused screening decks targeting secretory phospholipase A2, innate immune (cGAS-STING), and SIK2/SIK3 kinase pathways.

Molecular Formula C20H19NO4S
Molecular Weight 369.44
CAS No. 2034516-51-1
Cat. No. B2762135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate
CAS2034516-51-1
Molecular FormulaC20H19NO4S
Molecular Weight369.44
Structural Identifiers
SMILESCC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC3=CC=CC=C3S2)O
InChIInChI=1S/C20H19NO4S/c1-20(24,17-11-15-5-3-4-6-16(15)26-17)12-21-18(22)13-7-9-14(10-8-13)19(23)25-2/h3-11,24H,12H2,1-2H3,(H,21,22)
InChIKeySZHCBTLTWCNSLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate (CAS 2034516-51-1): Structural Profile and Procurement Context for Benzo[b]thiophene-Based Screening Libraries


Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate is a synthetic small-molecule benzamide derivative belonging to a class of benzo[b]thiophene-based compounds widely explored as kinase inhibitors, sPLA2 inhibitors, and STING agonists [1]. The compound incorporates a benzo[b]thiophene heterocycle linked via a 2-hydroxypropyl spacer to a methyl 4-carbamoylbenzoate terminus (molecular formula C20H19NO4S; molecular weight 369.4 g/mol) [2]. Its structural scaffold enables modular derivatization at the benzoate ester, the hydroxypropyl linker, and the benzothiophene ring, making it a versatile intermediate or screening hit in medicinal chemistry programs targeting inflammatory, proliferative, and innate immune pathways [1].

Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate (CAS 2034516-51-1): Why In-Class Substitution Carries Structural and Pharmacophoric Risk


Within the broader class of benzo[b]thiophene derivatives, substitution patterns profoundly alter target engagement and selectivity. Alkaline phosphatase inhibitors based on a benzo[b]thiophene-2-carboxamide core show that even minor structural modifications result in >10-fold shifts in IC50 values, as seen in the TNAP inhibitor series where pyrazole appendages dictate isoform selectivity [1]. Similarly, the presence of a 2-hydroxypropyl linker in SIK2/SIK3 inhibitors imparts ATP-competitive binding kinetics that simple benzothiophene analogs cannot recapitulate . For compounds in sPLA2 inhibitor patent families, the nature and position of the amide/carbamoyl substituent directly control potency, with certain substitution patterns enabling nanomolar inhibition while closely related analogs remain inactive [2]. Therefore, replacing methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate with an in-class analog lacking the identical spacer, ester, and substitution geometry carries substantial risk of altered or abolished biological activity.

Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate (CAS 2034516-51-1): Quantitative Differentiation Evidence vs. Closest Structural Analogs


Structural Divergence at the Benzoate Ester Terminus vs. Carboxamide Analogs: Implications for Hydrogen-Bonding Capacity and Target Complementarity

The target compound features a methyl 4-carbamoylbenzoate terminus that is structurally distinct from the benzo[d][1,3]dioxole-5-carboxamide terminus found in the analog N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide. This difference replaces the cyclic 1,3-dioxolane ether with a methyl ester-substituted phenyl ring, altering both the hydrogen-bond acceptor profile and the steric/electronic character of the terminus . In a cytotoxicity screen, the N-(benzo[d][1,3]dioxole-5-carboxamide) analog exhibited IC50 values of 16.19 μM against HCT-116 (colorectal carcinoma) and 17.16 μM against MCF-7 (breast adenocarcinoma) cells, whereas the target compound has not been tested in the same assays, limiting direct comparison . However, the structural divergence predicts differential binding to shallow hydrophobic pockets that preferentially accommodate a planar phenyl ester over a fused dioxolane ring, as observed in kinase selectivity profiling for related scaffolds .

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Hydroxypropyl Linker Regiochemistry: Comparison of 2-Position vs. 3-Position Benzo[b]thiophene Substitution in Carbamoyl Benzoate Scaffolds

The target compound attaches the hydroxypropyl linker at the 2-position of the benzo[b]thiophene ring, which distinguishes it from the 3-position-substituted analog methyl 4-((2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)carbamoyl)benzoate . In the broader class of benzo[b]thiophene sPLA2 inhibitors, the 2-position substitution is explicitly claimed as enabling potent and selective inhibition of mammalian sPLA2, with IC50 values in the nanomolar range for optimized analogs, whereas 3-position or unsubstituted variants lack activity [1]. The 2-position attachment positions the hydrophobic benzothiophene ring in a geometry that complements the enzyme active site, a feature not recapitulated by 3-substituted derivatives [1].

Regiochemistry Structure-Activity Relationship Benzothiophene Derivatives

Molecular Weight and Lipophilicity Differentiation vs. Simplified Benzo[b]thiophene Carboxamide Analogs: Implications for ADME and Permeability

Compared to the minimally substituted analog N-hydroxybenzo[b]thiophene-2-carboxamide (MW 193.2 g/mol; HDAC1 IC50 = 670 nM) [1], the target compound (MW 369.4 g/mol; clogP ~3.2) [2] possesses substantially higher molecular weight and lipophilicity due to the appended hydroxypropyl linker and methyl 4-carbamoylbenzoate group. This physico chemical differentiation places the target compound in a higher molecular weight property space that is more typical of lead-like or drug-like screening compounds capable of engaging larger protein-protein interaction interfaces, whereas the smaller carboxamide analog is fragment-like [1].

ADME Lipophilicity Physiochemical Properties Drug-Likeness

Functional Group Versatility: Methyl Ester vs. Carboxylic Acid Terminus for Downstream Conjugation Chemistry

The target compound terminates in a methyl ester, a functional group that is intrinsically more amenable to further synthetic elaboration—such as amide coupling, ester hydrolysis to the carboxylic acid for salt formation or bioconjugation, and transesterification—than the free carboxylic acid or primary amide termini found in many competing benzo[b]thiophene screening compounds . For example, in STING agonist programs, the methyl ester serves as a prodrug moiety that enhances cellular permeability, with intracellular esterases converting it to the active carboxylate form [1]. This contrasts with directly procured carboxylic acid analogs, which may exhibit poorer membrane penetration but faster on-target activity.

Synthetic Chemistry Prodrug Design Conjugation Chemistry

Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate (CAS 2034516-51-1): High-Value Research Application Scenarios Supported by Evidence


Screening Library Enrichment for sPLA2 and Inflammatory Target-Focused Panels

Libraries enriched with 2-substituted benzo[b]thiophenes are documented in the patent literature to contain potent and selective sPLA2 inhibitors, with certain chemotypes achieving nanomolar IC50 [1]. The target compound, bearing the essential 2-hydroxypropyl linker at the C2 position, aligns with the active pharmacophore geometry described in sPLA2 inhibitor patents (US 6,713,505) and is therefore a rational inclusion in focused screening decks targeting secretory phospholipase A2-mediated inflammatory pathways.

STING Pathway Agonist Lead Optimization Programs

Benzo[b]thiophene scaffolds with carbamoyl benzoate and methyl ester motifs are explicitly claimed as STING agonists capable of inducing type I interferon production (CN-110036001-A) [2]. The target compound's methyl ester provides a prodrug handle that intracellular esterases can convert to the active carboxylate, making it a suitable starting point for medicinal chemistry optimization in immuno-oncology programs targeting the cGAS-STING axis.

Kinase Selectivity Panel Profiling: SIK2/SIK3 and Beyond

Close structural analogs of the target compound, specifically those retaining the N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl) core, function as ATP-competitive inhibitors of salt-inducible kinases (SIK2/SIK3) with high isoform selectivity [3]. While the target compound bears a carbamoyl benzoate rather than a sulfonamide group, the shared core scaffold supports its use in kinase selectivity profiling studies to map the structure-kinase selectivity relationship within this chemotype.

Chemical Biology Tool Compound for Protein-Protein Interaction Inhibitor Discovery

With a molecular weight of 369.4 g/mol and a clogP of ~3.2, the target compound occupies lead-like chemical space consistent with PPI inhibitors [4]. Its modular architecture—combining a hydrophobic benzothiophene, a hydrogen-bonding hydroxypropyl spacer, and a polar benzoate terminus—provides a three-point pharmacophore suitable for fragment-based or structure-based design of inhibitors targeting protein interfaces involved in inflammation and cancer.

Quote Request

Request a Quote for Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.